An In-depth Technical Guide to the Predicted Biological Activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine
An In-depth Technical Guide to the Predicted Biological Activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. While direct empirical data on this specific molecule is not extensively available in current literature, this document synthesizes information on its close structural analog, 4-fluoroamphetamine (4-FA), and explores the well-established principles of medicinal chemistry related to gem-difluoro substitutions. By examining the known pharmacology of 4-FA, a psychoactive substance with known effects on monoamine systems, we extrapolate the potential biological profile of its 1,1-difluoro counterpart. This guide is intended to serve as a foundational resource for researchers interested in the prospective pharmacological and toxicological properties of this compound, and to provide a roadmap for its future investigation.
Introduction: A Novel Fluorinated Amphetamine Analog
1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine is a synthetic compound belonging to the substituted amphetamine class. Its structure is characterized by a 4-fluorophenyl ring attached to a propane backbone, with an amine group at the 2-position and, critically, a gem-difluoro group at the 1-position. This gem-difluoro moiety represents a significant structural deviation from the well-studied psychoactive substance, 4-fluoroamphetamine (4-FA), which is chemically known as 1-(4-fluorophenyl)propan-2-amine.[1][2][3][4] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and receptor binding affinity.[5][6] The presence of the 1,1-difluoro group is therefore expected to impart unique pharmacological and pharmacokinetic characteristics to the molecule, distinguishing it from 4-FA.
This guide will first provide an overview of the known biological activity of 4-FA as a basis for comparison. Subsequently, it will delve into the predicted impact of the 1,1-difluoro substitution on the molecule's mechanism of action, pharmacokinetics, and potential therapeutic applications, as well as its toxicological profile. Finally, a hypothetical experimental workflow for the comprehensive evaluation of this novel compound will be proposed.
The Precedent: Biological Activity of 4-Fluoroamphetamine (4-FA)
4-FA is a psychoactive substance that acts as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][7] Its effects are generally described as a hybrid between those of traditional amphetamines and entactogens like MDMA, producing stimulant and mild euphoric effects.[1][8]
Mechanism of Action
The primary mechanism of action of 4-FA involves its interaction with monoamine transporters. It is a more potent releaser of serotonin compared to amphetamine, though its effects on the dopaminergic system are stronger than its effects on the serotonergic system.[8] This dual action on both dopamine and serotonin pathways is believed to underlie its unique psychoactive profile.[2]
Pharmacological Effects
Users of 4-FA report increased energy, euphoria, and sociability.[1] Pharmacological studies have demonstrated that 4-FA administration leads to acute elevations in blood pressure and heart rate.[1] From a neurocognitive perspective, it has been shown to enhance performance on attention and memory tasks in controlled settings.[8]
Toxicity and Safety Profile
The use of 4-FA is associated with a range of adverse effects, including agitation, anxiety, severe headaches, and cardiovascular strain.[1] Due to its potential for abuse and the associated health risks, 4-FA has been placed under international control and is listed as a Schedule I substance in the United States.[1][2]
The Unknown: Predicted Biological Activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine
The introduction of a gem-difluoro group at the 1-position of the propane chain is a significant structural modification that is likely to alter the biological activity of the parent compound, 4-FA. The following sections outline the predicted changes based on established principles of medicinal chemistry.
Predicted Mechanism of Action
The core amphetamine scaffold responsible for interacting with monoamine transporters remains intact. Therefore, it is highly probable that 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine will also function as a monoamine releasing agent and/or reuptake inhibitor. However, the electron-withdrawing nature of the two fluorine atoms could influence the basicity of the amine group and the overall electronic distribution of the molecule, potentially altering its affinity and selectivity for dopamine, serotonin, and norepinephrine transporters.
The gem-difluoro group is a known bioisostere for a carbonyl or hydroxyl group and can influence molecular conformation.[9] This conformational restriction could lead to a more specific interaction with its biological targets, potentially resulting in a different pharmacological profile compared to 4-FA.
Caption: Predicted interaction of the compound with monoamine transporters.
Predicted Pharmacokinetic Profile
The introduction of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism.[5] The 1-position of the propane chain in amphetamine analogs is susceptible to metabolism. The presence of the gem-difluoro group at this position is likely to significantly hinder metabolic degradation, potentially leading to a longer half-life and increased bioavailability compared to 4-FA.
Table 1: Predicted Pharmacokinetic Parameters
| Parameter | 4-Fluoroamphetamine (4-FA) | 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (Predicted) | Rationale for Prediction |
| Metabolic Stability | Moderate | High | Gem-difluoro group blocks oxidative metabolism at the 1-position. |
| Half-life (t½) | ~10-12 hours | Longer | Reduced metabolic clearance. |
| Bioavailability | High | Potentially Higher | Reduced first-pass metabolism. |
| Lipophilicity (LogP) | ~2.0 | Higher | Addition of two fluorine atoms increases lipophilicity. |
Potential Therapeutic Applications
Given its predicted activity as a monoamine modulator, 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine could be investigated for therapeutic applications similar to other central nervous system stimulants.[10] A patent for fluorine-substituted amphetamines suggests potential use in treating neurological diseases like Parkinson's disease.[11] If the compound exhibits a more favorable selectivity profile and reduced side effects compared to existing stimulants, it could be a candidate for conditions such as:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating dopamine and norepinephrine levels.
-
Narcolepsy: As a wakefulness-promoting agent.
-
Depression: If it possesses significant serotonergic activity.
It is crucial to emphasize that these are speculative applications that would require extensive preclinical and clinical evaluation.
Proposed Experimental Workflow for Biological Evaluation
A systematic and rigorous evaluation is necessary to determine the actual biological activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. The following experimental workflow is proposed:
Caption: A proposed workflow for the biological evaluation of the compound.
Step-by-Step Protocol: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compound: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine.
-
Non-specific binding control (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) for the test compound at each transporter.
Conclusion and Future Directions
1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine represents a novel and unexplored molecule with the potential for unique biological activity. Based on its structural similarity to 4-FA and the known effects of gem-difluorination, it is predicted to be a metabolically stable monoamine modulator. However, its precise pharmacological profile, including its selectivity for monoamine transporters and its overall central nervous system effects, remains to be determined. The proposed experimental workflow provides a clear path for the systematic investigation of this compound. Further research is warranted to elucidate its potential as a therapeutic agent and to fully characterize its safety profile.
References
- Vertex AI Search. (2024). 4-Fluoroamphetamine.
- Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1362–1372.
- Caccia, S., et al. (1979). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Biochemical Pharmacology, 28(7), 1133-1135.
- Barros, H. M., & Leite, J. R. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
- Sgrignani, J., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC. Journal of Medicinal Chemistry, 64(15), 11463–11488.
-
PubChem. (n.d.). 4-Fluoroamphetamine hydrochloride. Retrieved from [Link]
- Expert Committee on Drug Dependence. (2016). 4-Fluoroamphetamine.
- Konno, T., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
- Vertex AI Search. (2024). 2-Fluoroamphetamine.
-
PubChem. (n.d.). (+-)-p-Fluoroamphetamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Rábai, J., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 246–279.
- Kovar, K. A., & Schmidt, W. J. (2010). U.S.
- Reddy, V. P. (2015).
- Brandt, S. D., & King, L. A. (2013). 4-Fluoroamphetamine (4-FA) Critical Review Report. LJMU Research Online.
- Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]
- Dolbier, W. R. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Ramaekers, J. G., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 743.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Amphetamine - Wikipedia [en.wikipedia.org]
- 11. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]
